An In-depth Technical Guide to 1-tert-Butyl-2-methylbenzene
An In-depth Technical Guide to 1-tert-Butyl-2-methylbenzene
CAS Number: 1074-92-6
Synonyms: 2-tert-Butyltoluene, o-tert-Butyltoluene
This technical guide provides comprehensive information on the chemical properties, synthesis, reactivity, and potential applications of 1-tert-Butyl-2-methylbenzene (B89558), tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-tert-Butyl-2-methylbenzene is a substituted aromatic hydrocarbon. The ortho-positioning of the bulky tert-butyl group and the methyl group induces significant steric and electronic effects that influence its reactivity and physical characteristics.[1]
Table 1: Physicochemical Properties of 1-tert-Butyl-2-methylbenzene
| Property | Value | Source(s) |
| CAS Number | 1074-92-6 | [1] |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | Approx. -50.32°C | [1] |
| Boiling Point | Approx. 200°C | [1] |
| Density | 0.89 g/cm³ | [1] |
| Refractive Index | 1.5075 | [1] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Features |
| ¹H NMR | Expected signals: Aromatic protons (multiplet, ~7.0-7.4 ppm), Methyl protons (singlet, ~2.3 ppm), tert-Butyl protons (singlet, ~1.3 ppm). |
| ¹³C NMR | Expected signals: Aromatic carbons (~125-145 ppm), Quaternary carbon of tert-butyl group (~34 ppm), Methyl carbons of tert-butyl group (~31 ppm), Methyl carbon (~20 ppm). |
| IR Spectroscopy | Aromatic C-H stretch (>3000 cm⁻¹), Alkyl C-H stretch (<3000 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹), Ortho-substitution pattern in fingerprint region (~730-770 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 148. Base peak at m/z = 133 ([M-15]⁺), corresponding to the loss of a methyl group. |
Synthesis and Experimental Protocols
The primary method for synthesizing 1-tert-Butyl-2-methylbenzene is the Friedel-Crafts alkylation of toluene (B28343). This reaction typically yields a mixture of ortho and para isomers, which can be separated by distillation.[1] The ortho-isomer is often the minor product due to steric hindrance, but reaction conditions can be optimized to influence isomer distribution.
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
This protocol is a representative example for the synthesis of tert-butylated toluene isomers. Optimization is required to maximize the yield of the ortho-isomer.
Objective: To synthesize tert-butyltoluene isomers via the reaction of toluene with tert-butyl chloride and an aluminum chloride catalyst.
Materials:
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Toluene (anhydrous)
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tert-Butyl chloride
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Aluminum chloride (anhydrous, AlCl₃)
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Diethyl ether
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Ice-cold water
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Place the flask in an ice-water bath. Fit the condenser with a drying tube or a gas outlet connected to a trap for HCl gas.
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Reagent Charging: Charge the flask with anhydrous toluene. With continuous stirring, slowly and carefully add anhydrous aluminum chloride to the toluene. The addition can be exothermic.
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Addition of Alkylating Agent: Place tert-butyl chloride in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred toluene-AlCl₃ mixture over 20-30 minutes, maintaining the reaction temperature between 0-5°C.
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Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
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Work-up: Cool the flask back down in an ice bath. Very slowly and cautiously quench the reaction by adding ice-cold water dropwise to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic products. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether and excess toluene.
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Purification: Purify the crude product mixture by fractional distillation to separate the 1-tert-butyl-2-methylbenzene from other isomers and byproducts.
Caption: Experimental workflow for the synthesis of 1-tert-Butyl-2-methylbenzene.
Chemical Reactivity and Mechanisms
The reactivity of 1-tert-Butyl-2-methylbenzene is governed by the interplay of the electron-donating methyl and tert-butyl groups and the significant steric hindrance around the ortho position.
Electrophilic Aromatic Substitution
Both the methyl and tert-butyl groups are activating, ortho-, para-directing groups. However, the extreme steric bulk of the tert-butyl group severely hinders electrophilic attack at position 6. The methyl group directs to positions 3 and 5 (meta to the tert-butyl group). Therefore, further electrophilic substitution will predominantly occur at positions 3, 4, and 5, with the exact distribution depending on the nature of the electrophile and reaction conditions.
Caption: Directing effects in electrophilic substitution of 1-tert-Butyl-2-methylbenzene.
Oxidation
The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. The tert-butyl group is generally stable to oxidation but can be cleaved under harsh conditions. The benzylic protons of the methyl group make it more susceptible to oxidation than the tert-butyl group.
Relevance in Drug Development and Medicinal Chemistry
While not a drug itself, 1-tert-Butyl-2-methylbenzene serves as a valuable chemical intermediate.[1] The tert-butyl moiety is of particular interest to drug development professionals for its role in modifying a drug candidate's metabolic profile and receptor binding affinity.
Metabolic Stability
The tert-butyl group is a common motif in medicinal chemistry used to enhance metabolic stability. The C-H bonds of a tert-butyl group are less susceptible to oxidation by Cytochrome P450 (CYP) enzymes compared to less sterically hindered alkyl groups. The primary metabolic pathway for a tert-butyl group is hydroxylation to form a primary alcohol, followed by further oxidation to a carboxylic acid. Blocking a metabolically vulnerable site with a tert-butyl group can significantly increase a drug's half-life.
Caption: General metabolic pathway of a tert-butyl group in drug molecules.
Role as a Pharmacophore Element
The steric bulk of the tert-butyl group can serve as a "steric shield," protecting adjacent functional groups from degradation. It can also act as a lipophilic anchor, fitting into hydrophobic pockets of target proteins and receptors, thereby increasing binding affinity and potency. Its rigid, well-defined structure can lock a molecule into a specific conformation required for biological activity, enhancing selectivity.
Applications
The primary applications of 1-tert-Butyl-2-methylbenzene include:
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Organic Synthesis: Used as a starting material and intermediate for the synthesis of more complex molecules.[1]
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Chemical Research: Employed in studies of reaction mechanisms, particularly those involving steric and electronic effects in aromatic systems.[1]
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Material Science: Derivatives, such as p-tert-butylbenzoic acid which is produced from the para-isomer, are used in the production of alkyd resins and polyesters.[1]
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Agrochemicals and Pharmaceuticals: Serves as a building block in the synthesis of various active compounds.[1]
